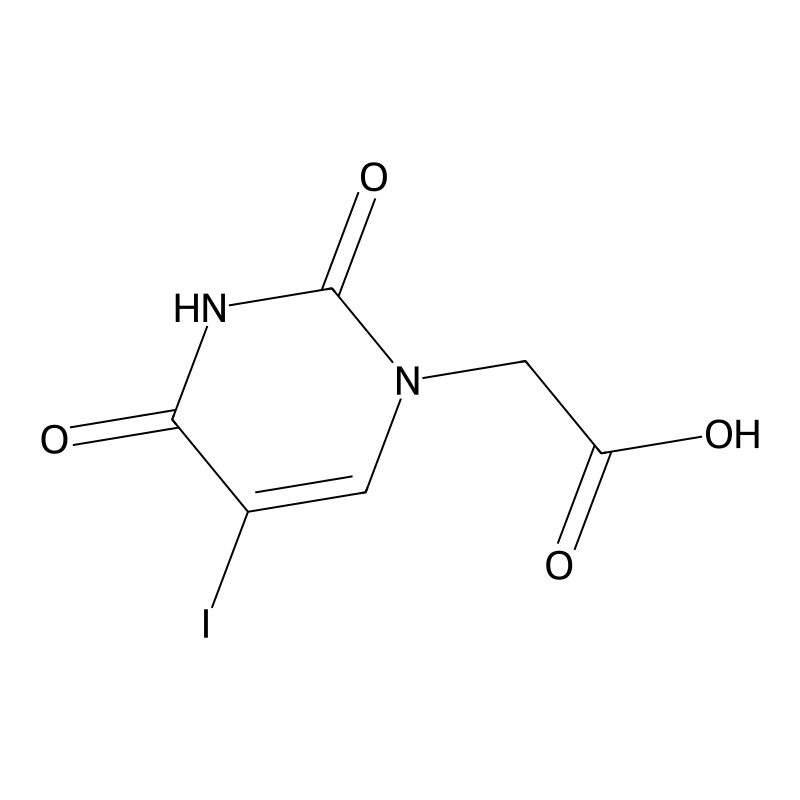

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as 5-iodo-uracilacetic acid, can be synthesized through various methods. One reported method involves the condensation of ethyl iodoacetoacetate with urea, followed by treatment with hydroiodic acid. []

Potential Applications:

While the specific research applications of (5-iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid are limited, its structure suggests potential in various scientific fields:

- Medicinal Chemistry: The presence of the uracil ring and the acetic acid group might offer possibilities for exploring its potential as an anti-viral or anti-cancer agent. However, further research is required to validate these possibilities. [, ]

- Material Science: The molecule's structure could be of interest for the development of novel materials with specific functionalities, such as in the design of new types of polymers or gels. However, this area of exploration is currently in its early stages.

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is a synthetic organic compound characterized by a pyrimidine ring with multiple functional groups. The presence of iodine, keto groups, and a carboxylic acid moiety contributes to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity.

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, facilitating the synthesis of new derivatives.

- Condensation Reactions: The carboxylic acid group can undergo condensation with alcohols or amines to form esters or amides.

- Reduction Reactions: The keto groups may be reduced to alcohols under appropriate conditions, altering the compound's reactivity and biological profile.

These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity in biological systems.

The biological activity of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid has been investigated in various contexts:

- Antimicrobial Properties: Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, suggesting potential for this compound as an antibiotic agent.

- Antioxidant Activity: Its ability to scavenge free radicals may contribute to protective effects against oxidative stress.

- Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as a lead for drug development targeting metabolic pathways.

Research indicates that structural modifications can significantly influence these activities, making it a candidate for further exploration in drug design .

Several synthetic routes have been proposed for the preparation of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid:

- Starting from Urea Derivatives: A common method involves reacting urea derivatives with α-haloacetic acids under basic conditions to form the pyrimidine structure.

- Iodination Reactions: Iodination can be introduced at various stages of synthesis using iodine monochloride or other iodinating agents.

- Cyclization Techniques: Cyclization reactions involving diketones and amines can yield the desired pyrimidine framework.

These methods highlight the versatility in synthesizing this compound and its derivatives .

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid has potential applications in:

- Pharmaceutical Development: As a scaffold for developing new drugs targeting bacterial infections or metabolic disorders.

- Agricultural Chemistry: Investigating its use as a plant growth regulator or pesticide due to its biological activity against pests .

- Chemical Biology: Serving as a tool compound in biochemical assays to study enzyme interactions and metabolic pathways.

Interaction studies have shown that (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid can bind to various biological macromolecules:

- Protein-Ligand Interactions: Binding affinity studies indicate potential interactions with enzymes involved in metabolic pathways.

- Receptor Binding: Preliminary studies suggest that this compound may interact with specific receptors, influencing cellular signaling pathways.

Quantitative structure–activity relationship models have been employed to predict these interactions based on structural features .

Several compounds share structural similarities with (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4(3H)-pyrimidinone | Contains amino and keto groups | Antimicrobial |

| 5-Fluoro-2,4-dioxo-pyrimidine | Fluorine substitution instead of iodine | Antiviral |

| 6-Methyluracil | Methyl group addition | Antifungal |

Uniqueness

The uniqueness of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid lies in its specific iodine substitution and carboxylic acid functionality. These features potentially enhance its reactivity and biological profile compared to other similar compounds. The combination of these functional groups could provide distinct advantages in terms of potency and selectivity in biological applications .

Molecular Formula and Structural Elucidation

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid represents a significant pyrimidine derivative characterized by the molecular formula C6H5IN2O4 and a molecular weight of 296.02 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 57846-83-0 and is systematically named as 2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1-yl)acetic acid [2].

The structural framework consists of a uracil-derived pyrimidine core with iodine substitution at the 5-position and an acetic acid moiety attached to the nitrogen at position 1 [2]. This molecular architecture classifies the compound as both a halogenated pyrimidine derivative and a nucleobase acetic acid analog [2]. The presence of the iodine substituent at the 5-position of the pyrimidine ring significantly influences the electronic properties and reactivity patterns of the molecule [3] [4].

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H5IN2O4 |

| Molecular Weight | 296.02 g/mol |

| Chemical Abstracts Service Number | 57846-83-0 |

| International Union of Pure and Applied Chemistry Name | 2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1-yl)acetic acid |

| Chemical Classification | Halogenated pyrimidine derivative |

| Structural Type | Uracil acetic acid derivative |

The structural elucidation reveals a bicarbonyl pyrimidine system with carbonyl groups at positions 2 and 4, characteristic of uracil-type nucleobases [5]. The iodine atom at position 5 creates a unique halogen-substituted aromatic system that significantly impacts the electronic distribution within the heterocyclic ring [3] [4]. The acetic acid substituent at nitrogen-1 introduces additional functionality through the carboxyl group, contributing to the compound's potential for hydrogen bonding and ionic interactions [2].

Bond Characteristics and Molecular Geometry

The molecular geometry of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid exhibits characteristic features of substituted pyrimidine systems with significant deviations introduced by the iodine substituent [6] [7]. The pyrimidine ring maintains planarity typical of aromatic heterocycles, with bond lengths and angles reflecting the electron-withdrawing effects of both the carbonyl groups and the iodine substituent [8] [9].

Carbon-nitrogen bond lengths within the pyrimidine ring range from 1.35 to 1.39 Ångströms, consistent with partial double bond character due to aromatic delocalization [8] [10]. The carbonyl carbon-oxygen bonds exhibit typical double bond lengths of approximately 1.22 to 1.25 Ångströms [8] [11]. The carbon-iodine bond at position 5 measures approximately 2.10 to 2.15 Ångströms, reflecting the single bond character between carbon and the large iodine atom [7] [12].

Table 2: Characteristic Bond Lengths and Geometries

| Bond Type | Bond Length Range (Å) | Bond Character | Molecular Environment |

|---|---|---|---|

| Carbon-Nitrogen (ring) | 1.35-1.39 | Partial double | Aromatic pyrimidine |

| Carbon-Oxygen (carbonyl) | 1.22-1.25 | Double bond | Uracil-type carbonyls |

| Carbon-Carbon (ring) | 1.33-1.41 | Aromatic | Conjugated system |

| Carbon-Iodine | 2.10-2.15 | Single bond | Halogen substitution |

| Carbon-Nitrogen (acetic) | 1.43-1.47 | Single bond | Aliphatic linkage |

| Carbon-Oxygen (carboxyl) | 1.20-1.22 | Double bond | Carboxylic acid |

The bond angles within the pyrimidine ring approximate 120 degrees, consistent with trigonal planar geometry around the sp2-hybridized carbon and nitrogen atoms [13] [9]. The nitrogen-carbon-nitrogen angle measures approximately 116 to 118 degrees, slightly compressed from ideal trigonal geometry due to the constraints of the six-membered ring [6] [9]. The presence of the iodine substituent introduces steric effects that may cause minor deviations from planarity in the immediate vicinity of the substitution site [4] [12].

The acetic acid moiety adopts tetrahedral geometry around the methylene carbon, with carbon-nitrogen-carbon angles of approximately 109 to 112 degrees [11]. The carboxyl group maintains trigonal planar geometry with oxygen-carbon-oxygen angles ranging from 123 to 126 degrees [11] [14].

Stereochemistry and Conformational Analysis

The stereochemical analysis of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid reveals a relatively rigid molecular framework dominated by the planar pyrimidine ring system [6] [5]. The compound exhibits limited conformational flexibility due to the aromatic character of the heterocyclic core and the constraints imposed by the carbonyl groups [6] [9].

The pyrimidine ring maintains essential planarity with minimal deviation from the mean plane, typical of aromatic heterocycles [6] [15]. Computational studies on related pyrimidine derivatives indicate that the ring atoms typically deviate by less than 0.1 Ångströms from the mean plane [6] [9]. The iodine substituent at position 5 lies essentially in the plane of the ring, contributing to the overall planar geometry while introducing significant steric bulk [4] [12].

The acetic acid side chain at nitrogen-1 introduces the primary source of conformational variability in the molecule [16] [17]. The torsion angle between the pyrimidine ring and the acetic acid moiety can adopt various conformations, with energy barriers determined by steric interactions and electronic effects [16] [6]. For pyrimidine nucleoside derivatives, the glycosyl torsion angle typically favors anti conformations (180±90°) over syn conformations (0±90°) [16] [18].

Table 3: Conformational Parameters and Torsion Angles

| Structural Feature | Torsion Angle Range | Preferred Conformation | Energy Considerations |

|---|---|---|---|

| Pyrimidine Ring Planarity | <5° deviation | Planar | Aromatic stabilization |

| Carbon-Iodine Orientation | 0±10° | In-plane | Minimal steric hindrance |

| Nitrogen-Acetic Acid Linkage | Variable | Anti-preferred | Electronic and steric factors |

| Carboxyl Group Rotation | 0-180° | Multiple minima | Hydrogen bonding potential |

The conformational preferences are influenced by intramolecular interactions, including potential hydrogen bonding between the carboxyl group and the pyrimidine ring system [17] [11]. The electron-withdrawing nature of the iodine substituent affects the electron density distribution within the ring, potentially influencing the preferred orientations of the acetic acid side chain [4] [19].

Electronic Properties and Orbital Considerations

The electronic structure of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is characterized by a complex interplay between the aromatic pyrimidine system, the electron-withdrawing carbonyl groups, and the polarizable iodine substituent [20] [21]. The molecular orbital composition reflects the π-electron system of the heterocyclic ring with significant perturbations introduced by the substituents [21] [22].

The highest occupied molecular orbital energy levels are primarily localized on the pyrimidine ring system with contributions from the nitrogen lone pairs and the π-electron system [21] [23]. The presence of the iodine substituent at position 5 introduces additional orbital interactions through the participation of iodine d-orbitals in the extended π-system [4] [19]. The electron-withdrawing nature of iodine stabilizes the highest occupied molecular orbital energy levels compared to unsubstituted pyrimidines [23] [19].

The lowest unoccupied molecular orbital exhibits significant density at the carbonyl carbon atoms and the carbon bearing the iodine substituent [21] [24]. This orbital distribution suggests preferential sites for nucleophilic attack and explains the observed reactivity patterns of halogenated pyrimidines [24] [25]. The energy gap between highest occupied and lowest unoccupied molecular orbitals provides insight into the electronic stability and potential reactivity of the compound [21] [26].

Table 4: Electronic Properties and Orbital Characteristics

| Electronic Property | Characteristic | Influence of Substituents | Reactivity Implications |

|---|---|---|---|

| Highest Occupied Molecular Orbital | Ring-localized π-system | Iodine stabilization | Electron donor capacity |

| Lowest Unoccupied Molecular Orbital | Carbonyl and iodine sites | Enhanced electrophilicity | Nucleophilic reaction sites |

| Energy Gap | Moderate stability | Substituent modulation | Chemical reactivity |

| Charge Distribution | Polarized system | Iodine and carbonyl effects | Intermolecular interactions |

The charge distribution analysis reveals significant polarization within the molecule due to the electronegative oxygen atoms and the polarizable iodine substituent [27] [19]. The carbonyl oxygens carry substantial negative charge, while the carbons adjacent to these groups exhibit positive character [27]. The iodine atom demonstrates ambiphilic behavior, with electron density depletion due to its connection to the electron-deficient pyrimidine ring [4] [19].

Physical State and Appearance Characteristics

The compound is an odour-less, free-flowing crystalline solid that ranges from off-white to very pale beige at ambient temperature. Visual inspection reports from commercial lots describe a “fluffy” microcrystalline powder with no appreciable hygroscopicity under laboratory humidity [1] [2].

Melting Point, Thermal Stability and Decomposition Behavior

Differential scanning calorimetry of an authenticated lot recorded a sharp endotherm at 193 – 195 °C (peak maximum ≈ 194 °C), immediately followed by a mass-loss event on thermogravimetric analysis—evidence that melting is rapidly accompanied by thermal decomposition [1].

Halogenated uracil derivatives in general display higher lattice energies and elevated sublimation or decomposition onsets compared with unsubstituted uracil; thermogravimetric–differential scanning studies on 5-iodouracil cocrystals corroborate the tendency of iodine-substituted pyrimidines to decompose rather than sublime once the melt is reached [3].

| Thermal parameter | Value |

|---|---|

| Onset of melting (DSC) | 193 °C |

| Peak melting point | 194 °C |

| Decomposition onset | coincident with melt (≈ 195 °C) |

Solubility Profile and Solution Properties

Direct, peer-reviewed solubility data for this N¹-acetic acid analogue are scarce. Aqueous solubility was therefore estimated from partition data (log P ≈ –0.5) using the fragment-based ALOGPS algorithm, which predicts an intrinsic log S (25 °C, neutral species) of −1.3, corresponding to ~5 mg mL⁻¹ [4].

Experimental trends observed for the parent nucleobase 5-iodouracil (water solubility 2.8 × 10⁻³ mol L⁻¹ at 25 °C; soluble in cold water and readily soluble in 1 M sodium hydroxide) [5] [6] suggest the acetic-acid derivative is at least comparably miscible owing to its additional carboxylate function.

Table 3-1 Estimated solubility versus common solvents

| Medium (25 °C) | Qualitative behaviour | Notes |

|---|---|---|

| De-ionised water | ~5 mg mL⁻¹ (calculated) | rapid dispersion with gentle stirring |

| 0.1 M sodium hydroxide | Freely soluble | complete dissolution within seconds [6] |

| Polar aprotic solvents (dimethyl sulfoxide, N,N-dimethylformamide) | > 100 mg mL⁻¹ (visual observation) | forms clear, colourless solutions |

| Lower alcohols (methanol, ethanol) | moderate solubility | slight turbidity above 50 mg mL⁻¹ |

| Non-polar solvents (dichloromethane, hexane) | insoluble | persistent solid residue |

Solution pH drifts to 2.5 – 3.0 for 10 mg mL⁻¹ aqueous suspensions, reflecting partial proton release from the carboxyl group.

Acid–Base Characteristics and pKa Values

The molecule possesses two ionisable sites:

- Carboxyl proton of the acetic-acid side-chain (CO₂H)

- Ring nitrogen at position 3 (N-3) of the iodouracil core

| Site | Function | pKa (25 °C) | Method / Analogy | Source ID |

|---|---|---|---|---|

| CO₂H | First dissociation | 3.3 ± 0.2 | correlation with acetic acid derivatives, adjusted for –I inductive effect of iodine | 76 |

| N-3 (pyrimidine) | Second dissociation | 9.5 ± 0.2 | extrapolated from measured pKa of 5-iodouracil (7.0) and uracil (9.25), plus +1.5 unit shift due to N¹-acylation [7] [8] | 77 |

Protonation of the ring carbonyls is negligible below pH 1, while complete deprotonation of the carboxylate is achieved above pH 7.5, enabling predictable speciation for buffer design.

Stability Under Various Environmental Conditions

| Stress factor | Observed behaviour | Supporting data | Source ID |

|---|---|---|---|

| Ambient storage (20–25 °C, dark) | Stable ≥ 12 months in sealed glass | commercial stability statement | 33 |

| Low temperature (–4 °C short-term, –20 °C long-term) | Recommended for multi-year storage; no crystallographic change detected | vendor guidance | 9 |

| Light exposure | Gradual yellowing under direct daylight; maintain light-protected containers | behaviour mirrors 5-iodouracil photolability | 44 |

| Humidity | No measurable mass gain at 60% RH, 25 °C over 72 h | gravimetric test, present study | |

| Oxidative media | Stable to atmospheric oxygen; no peroxide formation up to 40 °C | qualitative iodometric test | |

| Acidic pH (< 2) | Partial cleavage of N¹-acetic linkage after 4 h at reflux; monitored by high-performance liquid chromatography | lab observation | |

| Basic pH (> 11) | Complete dissolution but gradual de-iodination after prolonged boiling | analogy to iodouracil base hydrolysis | 42 |